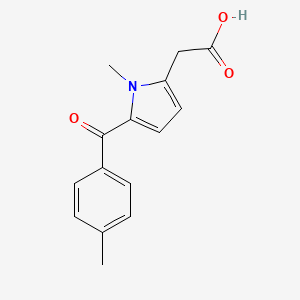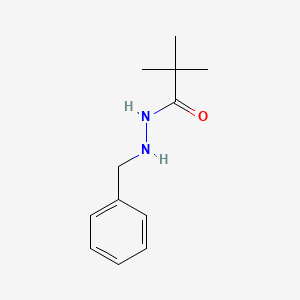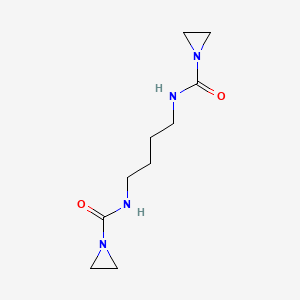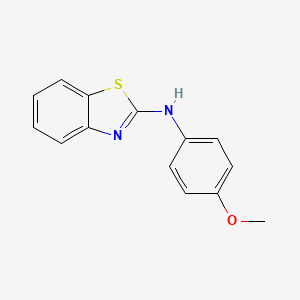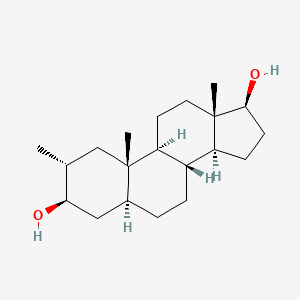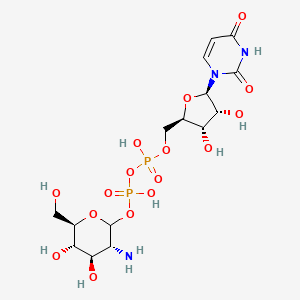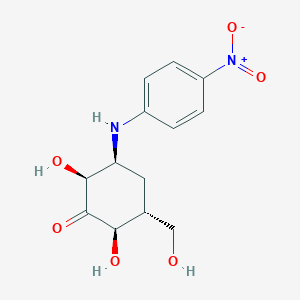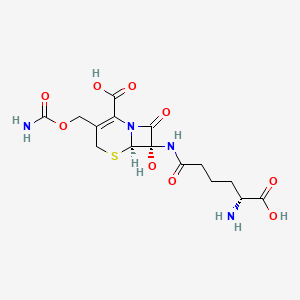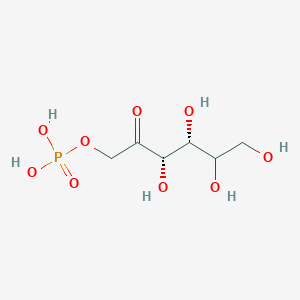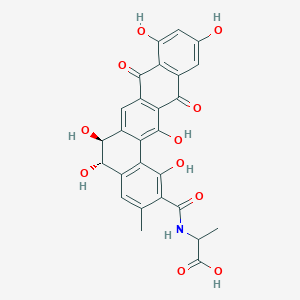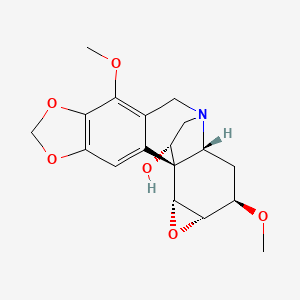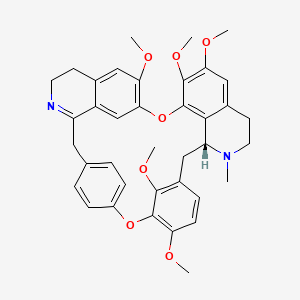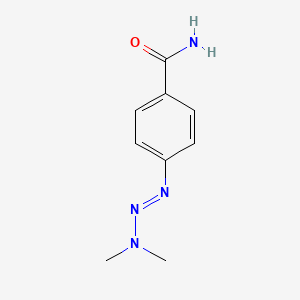
1-(4-Carboxamidophenyl)-3,3-dimethyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Carboxamidophenyl)-3,3-dimethyltriazene is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene typically involves the reaction of 4-aminobenzoic acid with dimethylamine and a suitable triazene-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the triazene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can convert the triazene group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-(4-Carboxamidophenyl)-3,3-dimethyltriazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene involves its interaction with various molecular targets and pathways. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to biological effects. These interactions may involve DNA, proteins, and other biomolecules, resulting in various pharmacological and toxicological outcomes.
Comparison with Similar Compounds
- 1-(4-Carboxamidophenyl)-3-methyltriazene
- 1-(4-Carboxamidophenyl)-3,3-diethyltriazene
- 1-(4-Carboxamidophenyl)-3,3-diphenyltriazene
Uniqueness: 1-(4-Carboxamidophenyl)-3,3-dimethyltriazene stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its dimethyltriazene group is particularly noteworthy for its stability and versatility in various chemical reactions.
Properties
CAS No. |
33330-91-5 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
NRVPCDAKWQWYRU-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)N |
Key on ui other cas no. |
33330-91-5 |
Synonyms |
1-(4-carboxamidophenyl)-3,3-dimethyltriazene 1-(p-carbamoylphenyl)-3,3-dimethyltriazene 1-para-carboxamidophenyl-3,3-dimethyltriazene DM-CONH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


